4-(2-formylphenyl)benzoic Acid
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Overview
Description
4-(2-Formylphenyl)benzoic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of benzoic acid, where a formyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Formylphenyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-(2-methylphenyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, often in the presence of a catalyst.
Major Products:
Oxidation: 4-(2-Carboxyphenyl)benzoic acid.
Reduction: 4-(2-Hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and carboxylic acids.
Industry: The compound is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.
Mechanism of Action
The mechanism of action of 4-(2-formylphenyl)benzoic acid involves its interaction with various molecular targets:
Aldehyde Dehydrogenase Enzymes: The formyl group can be oxidized by aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the electron-rich ring reacts with electrophiles to form substituted products.
Comparison with Similar Compounds
4-(2-Formylphenyl)benzoic acid can be compared with other similar compounds, such as:
4-Formylbenzoic Acid: Similar structure but lacks the additional phenyl ring, leading to different reactivity and applications.
2-Formylbenzoic Acid:
4-(2-Hydroxyphenyl)benzoic Acid: The formyl group is reduced to a hydroxyl group, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both a formyl group and a carboxylic acid group on the same molecule, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-(2-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKIOKGQNVOJGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374690 |
Source
|
Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205871-49-4 |
Source
|
Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205871-49-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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